molecular formula C12H15NO3 B585509 3-Acetylphenyl ethyl(methyl)carbamate CAS No. 855300-09-3

3-Acetylphenyl ethyl(methyl)carbamate

Cat. No. B585509
CAS RN: 855300-09-3
M. Wt: 221.256
InChI Key: ABNQSLSOFYAGHU-UHFFFAOYSA-N
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Description

3-Acetylphenyl ethyl(methyl)carbamate is a compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 . It is also known as Rivastigmine Related Compound D .


Synthesis Analysis

The synthesis of 3-Acetylphenyl ethyl(methyl)carbamate involves the reaction of carbonylimidazolide in water with a nucleophile . This provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .


Molecular Structure Analysis

The molecular structure of 3-Acetylphenyl ethyl(methyl)carbamate is represented by the formula C12H15NO3 .


Chemical Reactions Analysis

Carbamate pesticides, including 3-Acetylphenyl ethyl(methyl)carbamate, are toxic to insects and mammals due to their ability to inactivate the enzyme acetylcholinesterase . This inhibition of acetylcholinesterase leads to a buildup of the neurotransmitter at a nerve synapse or neuromuscular junction .


Physical And Chemical Properties Analysis

3-Acetylphenyl ethyl(methyl)carbamate has a molecular weight of 221.25 . It is stored at room temperature in an inert atmosphere . The compound is available in a liquid or semi-solid or solid or lump form .

Scientific Research Applications

  • Synthesis and Transformation : The compound is used in chemical syntheses, such as in the oxidation and transformation processes to create other compounds with potential applications in medicinal chemistry (Velikorodov & Shustova, 2017).

  • Study of Metabolic Activation and Carcinogenesis : It has been studied in the context of carcinogenesis, where its metabolic activation and interaction with hepatic RNA in mice are examined (Ribovich et al., 1982).

  • Chemical Reactions and Derivatives : Research has focused on the chemical reactions involving the compound, leading to the synthesis of derivatives such as ethenyl carbamate and oxiranol carbamate (Bleasdale et al., 1994).

  • Synthesis of Chalcones and Heterocyclic Structures : The compound is used in the synthesis of chalcones and heterocyclic structures, highlighting its versatility in organic chemistry (Velikorodov et al., 2013).

  • Pharmaceutical Applications : It has been used in the chemoenzymatic asymmetric synthesis of (S)-Rivastigmine, a drug for treating Alzheimer's disease (Fuchs et al., 2012).

  • Oxazole Synthesis : The compound plays a role in the synthesis of oxazoles, contributing to the development of pharmaceuticals and other organic compounds (Velikorodov et al., 2017).

  • Carcinogenic Activity Study : It has been part of studies exploring the carcinogenic activity of various carbamates in mice (Shimkin et al., 1969).

  • Anticancer Agents Research : Alterations of the carbamate group of ethyl derivatives have been studied for potential anticancer applications (Temple et al., 1989).

  • Asymmetric Synthesis : Its application in the asymmetric synthesis of (S)-Rivastigmine, highlighting its role in the development of pharmaceuticals (Gao et al., 2018).

  • Efficient Synthesis of Pharmaceuticals : The compound has been used in the efficient synthesis of (±)-Rivastigmine, demonstrating its practical application in pharmaceutical manufacturing (Zhang et al., 2013).

  • Nanoparticle Development for Agricultural Use : It has been involved in the development of nanoparticles for sustained release of fungicides in agriculture (Campos et al., 2015).

  • Insecticide Toxicity Studies : Research has included the assessment of insecticide toxicity, contributing to the understanding of pesticide safety (Smith & Hocking, 1963).

  • Metabolic Studies : It has been a part of studies focusing on metabolism, such as the elimination and metabolism of carbamates (Blakley, 1952).

  • Food Safety and Pesticide Analysis : The compound has been used in the development of methods for analyzing pesticide residues in fruits and vegetables, indicating its role in food safety (Goto et al., 2006).

  • Carcinogenicity Studies : It has been involved in studies assessing the carcinogenicity of alcoholic beverages and associated compounds (Baan et al., 2007).

  • Pharmacological Activity Research : Research has been conducted on substituted phenothiazines for potential pharmacological applications (Khutornenko et al., 2004).

  • Ninhydrin-Based Syntheses : The compound is used in syntheses based on ninhydrin, contributing to the development of functionally substituted aryl- and hetarylcarbamates (Velikorodov et al., 2018).

  • Synergistic Effects in Insecticide Use : It has been studied for its synergistic effects with carbamate insecticides, enhancing pest control efficacy (Eldefrawi et al., 1960).

  • Biosensor Development : The compound plays a role in the development of acetylcholinesterase biosensors for detecting carbamate drugs, demonstrating its utility in analytical chemistry (Zamfir et al., 2013).

  • Toxicity Assessment in Agricultural Settings : Research has included the inhalation toxicity assessment of carbamates in agricultural environments, contributing to occupational health studies (Nishimura et al., 1972).

Safety And Hazards

The compound is considered hazardous and comes with the signal word "Warning" . It has hazard statements H315-H319-H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-acetylphenyl) N-ethyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-13(3)12(15)16-11-7-5-6-10(8-11)9(2)14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQSLSOFYAGHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)OC1=CC=CC(=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60234728
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylphenyl ethyl(methyl)carbamate

CAS RN

855300-09-3
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Acetylphenyl ethyl(methyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60234728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetylphenyl ethyl(methyl)-carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ACETYLPHENYL ETHYL(METHYL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
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Q & A

Q1: Why is 3-acetylphenyl ethyl(methyl)carbamate a crucial starting material in the synthesis of (S)-rivastigmine?

A1: 3-Acetylphenyl ethyl(methyl)carbamate serves as a crucial starting material due to its structure, which allows for a direct asymmetric reductive amination reaction. This reaction, catalyzed by an iridium–phosphoramidite ligand complex, directly couples 3-acetylphenyl ethyl(methyl)carbamate with diphenylmethanamine []. This key transformation results in the formation of a chiral amine product with high enantioselectivity (96% ee) and yield (93%), streamlining the synthesis of (S)-rivastigmine.

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